Cas no 1126367-12-1 (5-(1H-imidazol-2-yl)-2-methylaniline)

5-(1H-imidazol-2-yl)-2-methylaniline 化学的及び物理的性質
名前と識別子
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- 5-(1H-imidazol-2-yl)-2-methylaniline
- Benzenamine, 5-(1H-imidazol-2-yl)-2-methyl-
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- インチ: 1S/C10H11N3/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13)
- InChIKey: NYAINBAPCOOXTC-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(C2NC=CN=2)=CC=C1C
5-(1H-imidazol-2-yl)-2-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-190265-5.0g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95.0% | 5.0g |
$1530.0 | 2025-03-21 | |
Enamine | EN300-190265-2.5g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95.0% | 2.5g |
$1034.0 | 2025-03-21 | |
TRC | I385685-10mg |
5-(1H-Imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606558-1g |
5-(1H-Imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 97% | 1g |
¥3430.0 | 2023-04-05 | |
A2B Chem LLC | AW13783-250mg |
5-(1H-Imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95% | 250mg |
$263.00 | 2024-04-20 | |
Aaron | AR01BH0J-1g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95% | 1g |
$751.00 | 2025-02-09 | |
Aaron | AR01BH0J-250mg |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95% | 250mg |
$322.00 | 2025-02-09 | |
Aaron | AR01BH0J-2.5g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95% | 2.5g |
$1447.00 | 2025-02-09 | |
1PlusChem | 1P01BGS7-10g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95% | 10g |
$2867.00 | 2023-12-26 | |
1PlusChem | 1P01BGS7-50mg |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95% | 50mg |
$148.00 | 2025-03-19 |
5-(1H-imidazol-2-yl)-2-methylaniline 関連文献
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2. Book reviews
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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6. Book reviews
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
5-(1H-imidazol-2-yl)-2-methylanilineに関する追加情報
5-(1H-Imidazol-2-yl)-2-methylaniline (CAS No. 1126367-12-1): A Comprehensive Overview
5-(1H-Imidazol-2-yl)-2-methylaniline, also known by its CAS number 1126367-12-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has gained attention due to its unique structural properties and potential for use in advanced materials, pharmaceuticals, and electronic devices. In this article, we delve into the synthesis, properties, and recent advancements in the utilization of 5-(1H-imidazol-2-yl)-2-methylaniline.
The synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline typically involves multi-step organic reactions, often utilizing coupling agents and catalytic systems to achieve high yields. Recent studies have focused on optimizing these processes to enhance efficiency and reduce environmental impact. For instance, researchers have explored the use of palladium catalysts in cross-coupling reactions to synthesize this compound more effectively. These advancements not only improve the scalability of production but also align with the growing demand for sustainable chemical manufacturing practices.
One of the most promising applications of 5-(1H-imidazol-2-yl)-2-methylaniline lies in its role as a building block for advanced materials. Its imidazole ring structure provides excellent coordination capabilities, making it ideal for constructing metal-organic frameworks (MOFs) and coordination polymers. These materials are being extensively studied for their potential in gas storage, catalysis, and sensing technologies. Recent research has demonstrated that incorporating 5-(1H-imidazol-2-yl)-2-methylaniline into MOFs can significantly enhance their porosity and stability under various conditions.
In the field of pharmaceuticals, 5-(1H-imidazol-2-yl)-2-methylaniline has shown potential as a lead compound for drug development. Its ability to form hydrogen bonds and interact with biological targets makes it a valuable candidate for designing bioactive molecules. Studies have explored its role in inhibiting enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The compound's unique pharmacokinetic properties have also been investigated to assess its suitability as a drug delivery agent.
The electronic properties of 5-(1H-imidazol-2-yl)-2-methylaniline make it an attractive candidate for applications in organic electronics. Its conjugated system facilitates electron transport, which is crucial for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements have focused on integrating this compound into thin-film transistor structures to improve device performance. Researchers have reported enhanced charge carrier mobility when using 5-(1H-imidazol-2-yl)-2-methylaniline-based materials, paving the way for next-generation electronic devices.
In conclusion, CAS No. 1126367-12-1, or 5-(1H-imidazol-2-yl)-2-methylaniline, is a multifaceted compound with diverse applications across various scientific domains. Its structural versatility and functional properties continue to drive innovative research and development efforts. As advancements in synthesis techniques and material science progress, the potential of this compound is expected to expand further, contributing significantly to both academic and industrial applications.
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